2-(2-chloro-6-fluorophenyl)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone
Overview
Description
2-(2-chloro-6-fluorophenyl)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the 2-chloro-6-fluorophenyl intermediate: This can be achieved by halogenation reactions using appropriate reagents such as chlorine and fluorine sources.
Coupling with piperazine: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Introduction of the furan ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylboronic acid
- 2-chloro-6-fluorobenzoic acid
- N’2-(2-furylcarbonyl)-3-chloro-4-methylthiophene-2-carbohydrazide
Uniqueness
2-(2-chloro-6-fluorophenyl)-1-[4-(2-furylcarbonyl)piperazino]-1-ethanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-3-1-4-14(19)12(13)11-16(22)20-6-8-21(9-7-20)17(23)15-5-2-10-24-15/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHKHYHSFOMUMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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